molecular formula C27H26O9 B11130270 Propan-2-yl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate

Propan-2-yl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B11130270
M. Wt: 494.5 g/mol
InChI Key: DQNORDMJGDTNPU-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of furan, benzofuran, and trimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Trimethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Furan-2-Carboxylate Moiety: This involves the esterification of the furan-2-carboxylic acid with isopropanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new polymers or as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which PROPAN-2-YL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE exerts its effects is largely dependent on its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The trimethoxybenzoyl group, in particular, is known to interact with various biological targets, influencing pathways such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic Acid: Shares the trimethoxybenzoyl group but lacks the benzofuran and furan moieties.

    Benzofuran-2-Carboxylic Acid: Contains the benzofuran core but lacks the trimethoxybenzoyl group.

    Furan-2-Carboxylic Acid: Contains the furan core but lacks the benzofuran and trimethoxybenzoyl groups.

Uniqueness

The uniqueness of PROPAN-2-YL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE lies in its combination of multiple functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H26O9

Molecular Weight

494.5 g/mol

IUPAC Name

propan-2-yl 5-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C27H26O9/c1-15(2)35-27(29)22-9-7-18(36-22)13-33-17-6-8-21-19(12-17)20(14-34-21)25(28)16-10-23(30-3)26(32-5)24(11-16)31-4/h6-12,14-15H,13H2,1-5H3

InChI Key

DQNORDMJGDTNPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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